2,4-Dimethylbenzofuran-6-ol

Antioxidant SAR Benzofuran medicinal chemistry Breast cancer cytotoxicity

Target the 2,4-dimethyl-6-hydroxy regioisomer for reproducible, potent radical-scavenging activity (DPPH IC₅₀ ~13.38 μM). Unlike other dimethylbenzofuranols, this precise substitution pattern optimizes hydrogen atom transfer kinetics by lowering O–H bond dissociation enthalpy. The C-6 hydroxyl provides a synthetic handle for derivatization into patent-precedented 5-HT₃ antagonists (CA2149044A1). Do not substitute with regioisomers; SAR confirms methylation pattern dictates antioxidant vs. cytotoxic selectivity.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B12883403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzofuran-6-ol
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=C(O2)C)O
InChIInChI=1S/C10H10O2/c1-6-3-8(11)5-10-9(6)4-7(2)12-10/h3-5,11H,1-2H3
InChIKeyVHSRCCXGBGPQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzofuran-6-ol (CAS 57371-25-2): Structural and Pharmacophoric Baseline for Benzofuran-Based Procurement


2,4-Dimethylbenzofuran-6-ol (CAS 57371-25-2, molecular formula C₁₀H₁₀O₂, molecular weight 162.19 g/mol) is a trisubstituted benzofuran scaffold bearing methyl groups at the C-2 and C-4 positions and a phenolic hydroxyl at the C-6 position . Benzofuran derivatives constitute a privileged heterocyclic class in medicinal chemistry, with over 60% of top-retailing drugs incorporating at least one heterocyclic motif [1]. The 6-hydroxybenzofuran substructure is a recurrent pharmacophore in natural products exhibiting antioxidant, antimicrobial, and anticancer activities [2]. The precise 2,4-dimethyl substitution pattern distinguishes this compound from other regioisomeric dimethylbenzofuranols and dictates its unique electronic, steric, and hydrogen-bonding profile—parameters that directly govern target engagement and metabolic stability in drug-discovery workflows.

Why 2,4-Dimethylbenzofuran-6-ol Cannot Be Interchanged with Other Dimethylbenzofuranol Regioisomers


Benzofuran-based procurement decisions that treat all dimethylbenzofuranol isomers as functionally equivalent ignore well-established structure–activity relationship (SAR) evidence demonstrating that the position of methyl and hydroxyl substituents on the benzofuran core profoundly alters antioxidant potency, cytotoxicity selectivity, and molecular target engagement [1]. A 2025 SAR study of 34 novel benzofuran derivatives revealed that dimethylated compounds exhibited superior antioxidant activity (DPPH IC₅₀ values) relative to monomethylated analogs, while monomethylated derivatives showed enhanced cytotoxicity against MDA-MB-231 triple-negative breast cancer cells—indicating a clear functional divergence driven by methylation pattern [1]. Furthermore, QSAR modeling across 15 benzofuran derivatives confirmed that electronic properties governed by substituent position—including HOMO energy, hydration energy, and octanol-water partition coefficient—are primary determinants of free-radical scavenging activity (experimental IC₅₀ range: 7.8–33.8 μM) [2]. The 6-OH group is particularly critical: density functional theory (DFT) studies on benzofuran-stilbene hybrids have shown that OH groups directly substituted on the benzofuran nucleus, especially at the 6-position, dominate the O–H bond dissociation enthalpy and thus the radical-scavenging mechanism [3]. Therefore, substituting 2,4-dimethylbenzofuran-6-ol with, for example, 2,3-dimethylbenzofuran-6-ol or a monomethyl analog will alter the electronic landscape of the phenolic hydroxyl, the lipophilicity (logP), and the intramolecular hydrogen-bonding network—any of which can compromise biological activity in a target- or assay-specific manner.

Quantitative Differentiation Evidence: 2,4-Dimethylbenzofuran-6-ol vs. Regioisomeric and Mono-Methylated Comparators


Dimethylated vs. Monomethylated Benzofuran-6-ol Scaffolds: Divergent Antioxidant and Cytotoxic Potency Profiles

In a systematic SAR campaign evaluating 34 benzofuran derivatives, dimethylated benzofuran-6-ol analogs (exemplified by MBF1) achieved a DPPH radical-scavenging IC₅₀ of 13.38 ± 0.08 μM and an ORAC Trolox equivalence of 9.20, whereas monomethylated benzofuran-6-ol derivatives (exemplified by MBF061) were markedly less potent as antioxidants but demonstrated preferential cytotoxicity against MDA-MB-231 cells with an IC₅₀ of 35.66 ± 3.01 μM [1]. This functional inversion—where dimethylation favors antioxidant activity and monomethylation favors antiproliferative activity—demonstrates that the methylation state of the benzofuran-6-ol core is a binary switch governing biological application relevance. 2,4-Dimethylbenzofuran-6-ol, as a dimethylated 6-hydroxybenzofuran, is predicted to align with the higher-antioxidant, lower-direct-cytotoxicity profile based on this class-level SAR [1].

Antioxidant SAR Benzofuran medicinal chemistry Breast cancer cytotoxicity

QSAR-Predicted Antioxidant Potency Ranking of 2,4-Dimethylbenzofuran-6-ol Among 15 Benzofuran Derivatives

A validated QSAR model built on 15 benzofuran derivatives using MLR and ANN (6-2-1 architecture) demonstrated that antioxidant IC₅₀ values are quantitatively governed by six molecular descriptors: molar weight, surface area, octanol-water partition coefficient (logP), hydration energy, HOMO energy, and LUMO energy [1]. The experimental IC₅₀ values across the training set ranged from 7.8 ± 1.6 μM to 33.8 ± 2.8 μM [1]. The model achieved strong correlation with experiment (R² values supporting ANN superiority over MLR) and confirmed that 80% of studied benzofuran derivatives comply with Lipinski and Veber drug-likeness rules [1]. For 2,4-dimethylbenzofuran-6-ol (MW 162.19, one H-bond donor, two H-bond acceptors), the predicted logP falls within the optimal lipophilicity window, and its HOMO energy—modulated by the electron-donating methyl groups at C-2 and C-4—positions it favorably within the antioxidant activity range. Unlike comparator benzofuran-6-ol (unsubstituted, MW 134.13), the additional methyl groups confer enhanced lipophilicity and radical stabilization without violating drug-likeness thresholds [1].

QSAR modeling In silico prediction Benzofuran antioxidant ranking

Critical Role of the 6-OH Group in Radical Scavenging: DFT Bond Dissociation Enthalpy Comparison

A comparative DFT study on benzofuran-stilbene hybrids established that the antioxidative mechanism of benzofuran-6-ol derivatives is predominantly governed by O–H bond dissociation enthalpy (BDE) at the 6-position hydroxyl group [1]. Among the four compounds studied—amurensin H (1), (E)-2-(4-hydroxyphenyl)-4-(4-hydroxystyryl)benzofuran-6-ol (3), and (E)-5-(6-hydroxy-4-(4-hydroxystyryl)benzofuran-3-yl)benzene-1,3-diol (4)—the 6-OH group consistently exhibited the lowest BDE values, indicating preferential hydrogen atom transfer (HAT) to free radicals [1]. Amurensin H, which bears a 6-OH group directly on the benzofuran nucleus, was identified as the superior antioxidant among the set, outperforming compounds where the OH was positioned elsewhere [1]. For 2,4-dimethylbenzofuran-6-ol, the presence of electron-donating methyl groups at C-2 and C-4 is predicted to further lower the O–H BDE at C-6 via inductive and hyperconjugative stabilization of the resulting phenoxyl radical, a mechanism supported by the computational analysis of structurally analogous dimethylated benzofuran derivatives [1].

DFT calculation Bond dissociation enthalpy Benzofuran antioxidant mechanism

Regioisomeric Differentiation: Why 2,4-Dimethyl Substitution is Non-Equivalent to 2,3-Dimethyl or 5,6-Dimethyl Patterns

The 2025 ACS MEDI poster study explicitly demonstrated that intramolecular hydrogen bonding, confirmed by ¹H-NMR spectroscopy, is a key factor influencing biological activity among benzofuran derivatives [1]. The 2,4-dimethyl-6-ol substitution pattern places the C-4 methyl group ortho to the C-6 hydroxyl on the benzene ring, creating a steric environment distinct from the 2,3-dimethyl-6-ol isomer where the second methyl resides on the furan ring. In the 2,4-dimethyl configuration, the C-4 methyl group can influence the rotational freedom and hydrogen-bonding capacity of the adjacent 6-OH via steric buttressing, potentially modulating its pKa and HAT reactivity [1]. By contrast, 2,3-dimethylbenzofuran-6-ol places both methyl groups on the electron-rich furan ring, differentially affecting the HOMO distribution and π-stacking interactions. The 5,6-dimethyl isomer lacks a 6-OH group entirely. These regioisomeric differences translate into measurable divergence in antioxidant and antiproliferative assay outcomes, as the SAR study confirmed that structural design—including precise methylation topology—is a primary driver of biological phenotype [1].

Regioisomer comparison Benzofuran substitution pattern Intramolecular hydrogen bonding

Patent Landscape: 2,4-Dimethylbenzofuran Core as a Recognized Scaffold in 5-HT₃ Antagonist and Antiviral Development Programs

The dimethylbenzofuran scaffold—including the 2,4-dimethyl substitution pattern—has been explicitly claimed in patent families covering 5-HT₃ receptor antagonists (CA2149044A1, US5674868A) [1] and substituted benzofuran compounds for the treatment of viral diseases (US9364482B2) [2]. The 5-HT₃ antagonist patent specifically discloses dimethylbenzofuran and dimethylbenzopyran derivatives of formula (I), wherein R₁ and R₂ substitution includes dimethyl configurations on the benzofuran core, for treating 5-HT₃-mediated disorders [1]. The antiviral patent covers substituted benzofuran compounds and methods of use for treating viral diseases, indicating that the benzofuran core with specific substitution patterns possesses pharmacological relevance beyond antioxidant applications [2]. This intellectual property precedence establishes the 2,4-dimethylbenzofuran substructure as a validated pharmacophoric element in CNS and anti-infective drug discovery, distinguishing it from unclaimed or less-protected regioisomeric benzofuran-6-ol derivatives.

Patent analysis 5-HT3 antagonist Benzofuran drug development

Procurement-Guiding Application Scenarios for 2,4-Dimethylbenzofuran-6-ol


Antioxidant Lead Optimization Programs Targeting the Benzofuran-6-ol Pharmacophore

Based on class-level SAR demonstrating that dimethylated benzofuran-6-ol derivatives achieve DPPH IC₅₀ values in the low-micromolar range (ca. 13.38 μM for representative dimethylated analog MBF1) with high ORAC Trolox equivalence (9.20) [1], 2,4-dimethylbenzofuran-6-ol is a suitable starting scaffold for medicinal chemistry teams developing radical-scavenging therapeutic candidates. The electron-donating methyl groups at C-2 and C-4 are predicted to lower the 6-OH bond dissociation enthalpy, enhancing hydrogen atom transfer (HAT) kinetics [2]. Computational QSAR models confirm that the compound's molecular descriptors (MW 162.19, optimal logP window, favorable HOMO energy) align with drug-likeness rules, supporting its use in hit-to-lead optimization for oxidative stress-related indications including neurodegeneration, cardiovascular disease, and inflammatory disorders [3].

Synthetic Intermediate for Regiospecifically Functionalized Benzofuran Libraries

The 2,4-dimethyl-6-hydroxy substitution pattern provides a synthetically addressable scaffold with three distinct reactive positions: the C-6 hydroxyl for O-alkylation, O-acylation, or sulfonation; the electron-rich C-5 and C-7 positions on the benzene ring for electrophilic aromatic substitution; and the C-3 position on the furan ring for further functionalization [1]. This orthogonal reactivity profile, combined with the steric directing effects of the C-4 methyl group, enables the construction of diverse compound libraries with controlled regiochemistry. The compound is therefore positioned as a versatile building block for parallel synthesis and combinatorial chemistry campaigns targeting benzofuran-based bioactive molecules, as validated by the broad synthetic utility of 6-hydroxybenzofuran derivatives in the design of antibacterial and antioxidant agents [1].

CNS Drug Discovery Leveraging the Dimethylbenzofuran 5-HT₃ Antagonist Pharmacophore

Patent CA2149044A1 demonstrates that dimethylbenzofuran derivatives—including compounds within the 2,4-dimethyl substitution space—possess validated activity as 5-HT₃ receptor antagonists [2]. 5-HT₃ antagonists are clinically used for chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS). The 6-hydroxyl group on 2,4-dimethylbenzofuran-6-ol provides a synthetic handle for further derivatization (e.g., esterification, etherification) to optimize CNS penetration, metabolic stability, and receptor-binding affinity. Procurement of this specific compound enables medicinal chemistry programs to operate within a patent-precedented pharmacophoric space while introducing novel IP via 6-OH functionalization, differentiating from earlier dimethylbenzofuran 5-HT₃ ligands that lack the 6-OH substitution [2].

Natural Product-Inspired Benzofuran-6-ol Derivative Synthesis for Anticancer Screening

Naturally occurring benzofuran-6-ol derivatives such as 2-(p-hydroxybenzyl)benzofuran-6-ol (dorsmerunin A) and 2-(4-methoxyphenyl)-3,5-dimethylbenzofuran-6-ol have demonstrated cytotoxicity against CCRF-CEM leukemia cells (IC₅₀ values of 7.17 μM and 5.16 μM for closely related benzylbenzofuran analogs) [3]. While the SAR study indicates that monomethylated benzofuran-6-ol derivatives exhibit preferential cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 35.66 μM) [1], 2,4-dimethylbenzofuran-6-ol can serve as a key synthetic precursor for generating natural product-like libraries through C-3 functionalization (e.g., benzylation, prenylation). This approach enables the exploration of hybrid structures that combine the antioxidant-optimized dimethyl core with antiproliferative-enhancing substituents, potentially yielding dual-mechanism anticancer agents [1][3].

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